molecular formula C11H18N2O2 B1310870 (S)-1-N-Boc-3-cyanopiperidine CAS No. 915226-39-0

(S)-1-N-Boc-3-cyanopiperidine

Cat. No. B1310870
M. Wt: 210.27 g/mol
InChI Key: UEFZTXGFHKPSFS-SECBINFHSA-N
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Description

(S)-1-N-Boc-3-cyanopiperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. The "N-Boc" refers to a tert-butoxycarbonyl protective group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines. The "(S)" indicates that the compound has a specific stereochemistry, meaning it is optically active and exists as one enantiomer. The "3-cyanopiperidine" portion of the name indicates the presence of a cyano group (-CN) attached to the third carbon of the piperidine ring.

Synthesis Analysis

The synthesis of related N-Boc-protected piperidine derivatives has been explored in the literature. For instance, selective benzylic lithiation of N-Boc-2-phenylpiperidine has been achieved, which allows for the introduction of various electrophiles at the 2-position of the piperidine ring . This method could potentially be adapted for the synthesis of (S)-1-N-Boc-3-cyanopiperidine by choosing appropriate starting materials and electrophiles to introduce the cyano group at the desired position.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be determined using techniques such as X-ray crystallography. In the case of the NK1 antagonist mentioned in the literature, the bioactive configuration of the piperidine quaternary center was confirmed to be (S) through X-ray analysis . This information is crucial for understanding the three-dimensional arrangement of atoms in (S)-1-N-Boc-3-cyanopiperidine, which directly influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives, including those with N-Boc protection, can undergo various chemical reactions. The lithiation process mentioned allows for the subsequent reaction with electrophiles, which can be used to introduce different functional groups into the piperidine framework . Additionally, the presence of a nitro group in N-Boc 4-nitropiperidine has been utilized to create spiropiperidine analogues, indicating that functional groups on the piperidine ring can be transformed into other structures, potentially including the cyano group in (S)-1-N-Boc-3-cyanopiperidine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-N-Boc-3-cyanopiperidine are not detailed in the provided papers, we can infer that the presence of the Boc group would increase the steric bulk and influence the compound's solubility and reactivity. The cyano group would contribute to the compound's polarity and could participate in reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides. The optical activity of the compound would also be an important physical property, affecting its interaction with polarized light and chiral environments.

Scientific Research Applications

Reductive Spiroannulations

The stereochemical outcomes of spiroannulations of N-protected 2-lithiopiperidines, a category that includes (S)-1-N-Boc-3-cyanopiperidine, have been studied. These reactions are crucial in organic synthesis, particularly for constructing complex molecular architectures. For instance, tert-butoxycarbonyl (Boc) protected 2-cyanopiperidines, a related class, demonstrated lower selectivity compared to benzyl (Bn) protected counterparts, highlighting the importance of protecting groups in these reactions (Wolckenhauer & Rychnovsky, 2005).

Synthesis of Triazolyl-Substituted 3-Aminopiperidines

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which can be synthesized from piperidine building blocks including (S)-1-N-Boc-3-cyanopiperidine, have been identified as new scaffolds for combinatorial chemistry. Their synthesis involves a sequence of nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane

Another important application is in the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, which is a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity and can be synthesized from simple materials, including pyridine and benzyl chloride (Schramm et al., 2009).

Palladium-Catalyzed β-Selective C(sp3)-H Arylation

Palladium-catalyzed migrative Negishi coupling has been developed to directly access 3-aryl-N-Boc-piperidines, including derivatives of (S)-1-N-Boc-3-cyanopiperidine. This method offers an efficient way to synthesize 3-arylpiperidines, which are significant building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Synthesis of (S)-1-Boc-3-hydroxypiperidine

The synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation, chiral resolution, and reaction with (Boc)2O, showcasing the chemical versatility and transformation potential of (S)-1-N-Boc-3-cyanopiperidine (Wang Junming, 2013).

Enantioselective Deprotonation

The asymmetric deprotonation of N-Boc-piperidine has been experimentally and computationally investigated, providing insights into the selective synthesis of chiral piperidine derivatives. This research is crucial for understanding the stereochemical control in the synthesis of piperidine-based pharmaceuticals (Bailey et al., 2002).

Biocatalytic Processes

Developing biocatalytic processes for synthesizing (S)-N-Boc-3-hydroxypiperidine is significant for pharmaceutical applications, such as the production of ibrutinib, an anticancer drug. Isolated reductases from yeast species have shown excellent catalytic activity and potential for industrial application in this context (Chen et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


properties

IUPAC Name

tert-butyl (3S)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426585
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-3-cyanopiperidine

CAS RN

915226-39-0
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-39-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (5 g, 21.49 mmol, 1.00 equiv, 98%) in pyridine (50 mL). To this solution, POCl3 (5 g, 32.24 mmol, 1.50 equiv, 98%) was added drop wise at 0° C. and allowed to stir at 0° C. for 1 hour. The progress was monitored by TLC (EA:PE=1:1). The pyridine was removed by distillation. The mixture was diluted with H2O (40 mL) and pH was adjusted to 8 by addition of aqueous NaHCO3. Then, the resulting mixture was extracted with ethyl acetate (3×30 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The crude was purified by distillation under reduced pressure (30 mm Hg) and the fractions collected at 40° C. to afford tert-butyl 3-cyanopiperidine-1-carboxylate as yellow oil (2.6 g, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S LotfalianSaremi - 2020 - search.proquest.com
For years, the RAS/RAF/MEK/ERK (MAPK) signaling pathway has been the focus of cancer research, as it plays a pivotal role in various cellular responses. RAS as the upstream protein …
Number of citations: 1 search.proquest.com

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